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Compound of Interest

Compound Name: N,N-Dimethyl-2-nitroaniline

Cat. No.: B022793

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N-
Dimethyl-2-nitroaniline, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published
experimental data for N,N-Dimethyl-2-nitroaniline in public-access databases, this guide
presents data from closely related isomers and analogs to provide insights into the expected
spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. It provides detailed information about the chemical environment, connectivity, and
stereochemistry of atoms within a molecule.

Note on Data Availability: Experimental tH and 3C NMR data for N,N-Dimethyl-2-nitroaniline
were not readily available in the public databases searched. Therefore, data for the isomeric
N,N-Dimethyl-4-nitroaniline and N,N-Dimethyl-3-nitroaniline are presented below for illustrative

purposes.

'H NMR Data (Reference Isomers)

The *H NMR spectrum provides information on the number of different types of protons and
their neighboring environments.
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Chemical Coupling
Compound Solvent Shift (3) Multiplicity Constant Assignment
ppm (J) Hz
N,N-
2H, Ar-H
Dimethyl-4- CDCls 8.094 d 9.5
. . ortho to NO2
nitroaniline
2H, Ar-H
6.589 d 9.5 ortho to
N(CHs)2
3.103 s 6H, N(CHs)2
N,N- Data not
Dimethyl-3- available in
nitroaniline this format

Table 1: *H NMR Data for N,N-Dimethyl-4-nitroaniline.[1]

13C NMR Data (Reference Isomers)

The 13C NMR spectrum reveals the number of unique carbon atoms in a molecule.

Compound Solvent

Chemical Shift (6) ppm

N,N-Dimethyl-4-nitroaniline

Data not readily available in

tabular format

N,N-DIETHYL-O-
NITROANILINE

Data not readily available in

tabular format

Table 2: Placeholder for 33C NMR Data for reference isomers.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of a small organic molecule is as follows:

e Sample Preparation:
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o Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable
deuterated solvent (e.g., CDCIls, DMSO-ds, or Acetone-de) in a clean, dry vial.[2] To ensure
complete dissolution, the sample can be gently vortexed.[2]

o A small amount of a reference standard, typically tetramethylsilane (TMS), is added for
chemical shift calibration.

o Transfer the solution into a 5 mm NMR tube using a Pasteur pipette, ensuring the solution
height is around 4-5 cm.

Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-
resolved peaks.

Data Acquisition:

o H NMR: A standard single-pulse experiment is typically performed. Key parameters to set
include the spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), and
relaxation delay (1-5 seconds).[3] The number of scans can be adjusted to achieve an
adequate signal-to-noise ratio.[3]

o 13C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single
lines for each carbon.[4] Due to the low natural abundance of 13C, a larger number of
scans and a longer acquisition time are generally required compared to *H NMR.[4]

Data Processing:
o Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
o Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

o Calibrate the chemical shift scale using the reference standard (TMS at O ppm).
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o Integrate the peaks in the tH NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of
chemical bonds.

Note on Data Availability: An experimental IR spectrum for N,N-Dimethyl-2-nitroaniline was
not found in the public databases searched. The table below lists the expected characteristic
absorption bands based on the functional groups present in the molecule and data from related

compounds.
Wavenumber . . . .
( , Vibration Type Functional Group Expected Intensity
cm-
~3100-3000 C-H stretch Aromatic Medium-Weak
~2950-2850 C-H stretch Aliphatic (CHs) Medium
~1600-1475 C=C stretch Aromatic Ring Medium-Strong
N-O asymmetric )
~1520-1480 Nitro group Strong
stretch
~1350-1310 N-O symmetric stretch  Nitro group Strong
~1360-1310 C-N stretch Aryl amine Strong

Table 3: Expected IR Absorption Bands for N,N-Dimethyl-2-nitroaniline.

Experimental Protocol for FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is the most common method for obtaining an
infrared spectrum.[5]

e Sample Preparation:

o For Solids (KBr Pellet Method):
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» Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle.[6]

» Place the resulting fine powder into a pellet press and apply pressure to form a thin,
transparent KBr pellet.

o For Solids (ATR Method):

» Place a small amount of the solid sample directly onto the crystal of the Attenuated Total
Reflectance (ATR) accessory.[7]

» Apply pressure using the ATR's pressure arm to ensure good contact between the
sample and the crystal.[8]

o For Liquids (Neat):

» Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a
thin film.

o Data Acquisition:

o Place the prepared sample (KBr pellet, ATR, or salt plates) in the sample holder of the FT-
IR spectrometer.

o Record a background spectrum of the empty sample holder (or with a blank KBr
pellet/clean ATR crystal) to subtract atmospheric and instrumental interferences.[9]

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm~1). Multiple scans are averaged to improve the signal-to-noise ratio.

o Data Analysis:

o The resulting spectrum is typically plotted as transmittance or absorbance versus
wavenumber (cm™1).

o lIdentify the characteristic absorption bands and correlate them to the functional groups
present in the molecule.
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions.[10] It provides information about the molecular weight and elemental composition of a
compound, as well as structural information based on its fragmentation pattern.

Mass Spectrometry Data

The molecular formula of N,N-Dimethyl-2-nitroaniline is CsH10N202, with a molecular weight
of 166.18 g/mol .[11]

Note on Data Availability: Fragmentation data for N,N-Dimethyl-2-nitroaniline is not readily
available. The following table presents the major fragments observed in the mass spectrum of
the isomer N,N-Dimethyl-4-nitroaniline, which can provide an indication of the expected

fragmentation pathways.

mlz Relative Intensity (%) Possible Fragment
166 99.99 [M]* (Molecular lon)
136 29.26 [M - NOJ*

120 - [M - NO2J*

119 18.22 [M-NO - OH]*

105 11.77 [M - NO2 - CHs]*

Table 4: Mass Spectrometry Fragmentation Data for the reference isomer N,N-Dimethyl-4-

nitroaniline.[12]

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a small organic molecule using an electron ionization (El)

mass spectrometer is as follows:[13]

e Sample Introduction:
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o A small amount of the sample is introduced into the mass spectrometer, typically after
being vaporized.[13] For volatile compounds, this can be done via a direct insertion probe
or through the injection port of a gas chromatograph (GC-MS).

e lonization:

o In the ion source, the vaporized sample molecules are bombarded with a beam of high-
energy electrons (typically 70 eV).[14]

o This bombardment dislodges an electron from the molecule, creating a positively charged
molecular ion (M*).[14]

e Fragmentation:

o The excess energy from electron ionization often causes the molecular ion to break apart
into smaller, charged fragments and neutral species.

e Mass Analysis:

o The positively charged ions (both the molecular ion and the fragments) are accelerated
into a mass analyzer.

o The mass analyzer, which can be a magnetic sector, quadrupole, or time-of-flight tube,
separates the ions based on their mass-to-charge ratio (m/z).[15]

e Detection:
o The separated ions are detected, and their abundance is recorded.
o The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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